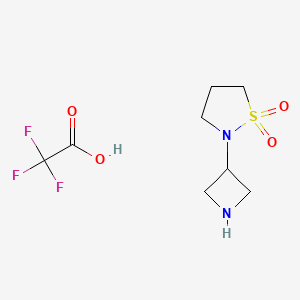

![molecular formula C19H17ClN2O3 B2515313 Methyl-6-Chlor-4-[(2-Methoxy-5-methylphenyl)amino]chinolin-2-carboxylat CAS No. 1207030-88-3](/img/structure/B2515313.png)

Methyl-6-Chlor-4-[(2-Methoxy-5-methylphenyl)amino]chinolin-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate" is a chemically synthesized molecule that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by various functionalization reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . Similarly, the synthesis of 6-methoxyquinolines can be achieved through reactions involving methoxyindole precursors . The synthesis of 4-phenylaminoquinolines is performed by reacting chloroquinoline with different anilines . Moreover, the synthesis of quinoline proton sponges involves aminodehalogenation and nucleophilic substitution reactions . Although the specific synthesis of "Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate" is not detailed in the provided papers, these methods offer insights into possible synthetic routes.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as methoxy, amino, and chloro groups, can significantly influence the chemical behavior and biological activity of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, aminodehalogenation, and nucleophilic substitution . These reactions are crucial for the functionalization of the quinoline core and the introduction of various substituents that confer specific properties to the molecule. For example, cyclization reactions can lead to the formation of complex polycyclic structures , while nucleophilic substitution can replace halogen atoms with amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can enhance the fluorescence properties of quinolines, making them useful as fluorescent labeling reagents . The stability of quinolines against light and heat is another important property, especially for applications in biomedical analysis . The introduction of substituents such as methyl, chloro, and amino groups can also affect the acidity, basicity, and overall reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Diese Verbindung kann in der Suzuki–Miyaura-Kupplung (SM) eingesetzt werden, einer weit verbreiteten, übergangsmetallkatalysierten Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen mit einem relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .

Protodeboronierung

Die Verbindung kann auch bei der katalytischen Protodeboronierung von Pinacolboronsäureestern eingesetzt werden . Dies ist ein radikaler Ansatz, der eine formale anti-Markovnikov-Alken-Hydromethylierung ermöglicht, eine wertvolle, aber unbekannte Transformation .

Antimikrobielle Anwendungen

Es wurde festgestellt, dass die Verbindung eine wichtige Rolle als antimikrobielles Reagenz spielt .

Antioxidative Anwendungen

Es wurde auch nachgewiesen, dass es antioxidative Eigenschaften besitzt .

Antibiotische Anwendungen

Die Verbindung wurde als antibiotisches Reagenz verwendet .

Antikrebsanwendungen

Es wurde in der Krebsforschung eingesetzt .

Agrochemische Anwendungen

Es wurde festgestellt, dass viele Chinolin-Derivate, einschließlich dieser Verbindung, Anwendungen als Agrochemikalien haben .

Bioorganische und bioorganometallische Prozesse

Die Verbindung wird auch bei der Untersuchung bioorganischer und bioorganometallischer Prozesse eingesetzt .

Zukünftige Richtungen

The future directions in the research of quinoline derivatives could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the exploration of their potential biological and pharmaceutical activities could be a promising area of research .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to exhibit unique biological activities .

Eigenschaften

IUPAC Name |

methyl 6-chloro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-11-4-7-18(24-2)16(8-11)22-15-10-17(19(23)25-3)21-14-6-5-12(20)9-13(14)15/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNENMLUSOSIRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)